molecular formula C20H22N2O5 B11699631 Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11699631
M. Wt: 370.4 g/mol
InChI Key: HUXPABBBZWQTPV-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinoline derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives:

    Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-ethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with the nitro group in a different position.

    Ethyl 2-ethyl-4-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 2-ethyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H22N2O5/c1-3-14-19(20(24)27-4-2)17(12-7-5-8-13(11-12)22(25)26)18-15(21-14)9-6-10-16(18)23/h5,7-8,11,17,21H,3-4,6,9-10H2,1-2H3

InChI Key

HUXPABBBZWQTPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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